![molecular formula C16H15N3O4 B14508318 1-[(Acetyloxy)amino]-4-methoxy-3-methylphenazin-2(10H)-one CAS No. 64202-80-8](/img/structure/B14508318.png)
1-[(Acetyloxy)amino]-4-methoxy-3-methylphenazin-2(10H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Acetyloxy)amino]-4-methoxy-3-methylphenazin-2(10H)-one is a complex organic compound with a unique structure that includes an acetyloxy group, an amino group, a methoxy group, and a phenazinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Acetyloxy)amino]-4-methoxy-3-methylphenazin-2(10H)-one typically involves multiple steps, starting from readily available precursors. One common route involves the acylation of an amino group followed by the introduction of a methoxy group through methylation reactions. The phenazinone core is then constructed through a series of cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-[(Acetyloxy)amino]-4-methoxy-3-methylphenazin-2(10H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms, often involving hydrogenation or the use of reducing agents.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Catalysts like palladium on carbon (Pd/C) or reagents like sodium methoxide (NaOCH3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound.
Aplicaciones Científicas De Investigación
1-[(Acetyloxy)amino]-4-methoxy-3-methylphenazin-2(10H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of 1-[(Acetyloxy)amino]-4-methoxy-3-methylphenazin-2(10H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparación Con Compuestos Similares
1-[(Acetyloxy)amino]-4-methoxy-3-methylphenazin-2(10H)-one can be compared with other similar compounds, such as:
4-methoxybenzyl esters: These compounds share a similar methoxy group and ester functionality.
Phenazinone derivatives: Compounds with a phenazinone core but different substituents.
Amino-acetyl derivatives: Compounds with amino and acetyloxy groups but different core structures.
Propiedades
Número CAS |
64202-80-8 |
|---|---|
Fórmula molecular |
C16H15N3O4 |
Peso molecular |
313.31 g/mol |
Nombre IUPAC |
[(2-hydroxy-4-methoxy-3-methylphenazin-1-yl)amino] acetate |
InChI |
InChI=1S/C16H15N3O4/c1-8-15(21)13(19-23-9(2)20)12-14(16(8)22-3)18-11-7-5-4-6-10(11)17-12/h4-7,19,21H,1-3H3 |
Clave InChI |
WNYOLOQOUOBRAW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=NC3=CC=CC=C3N=C2C(=C1O)NOC(=O)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


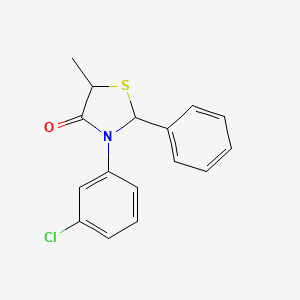

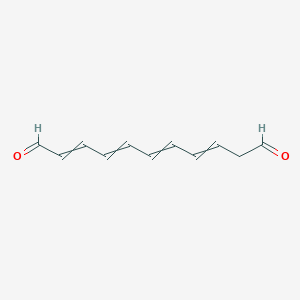
![4-Methyl-2-[2-(4-nitrophenyl)ethenyl]-1,3-dioxolane](/img/structure/B14508257.png)
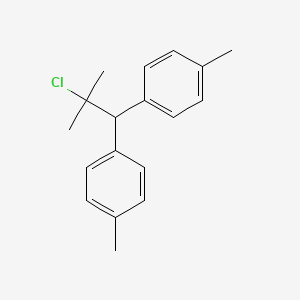


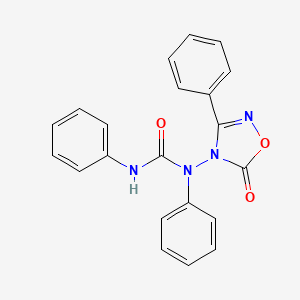
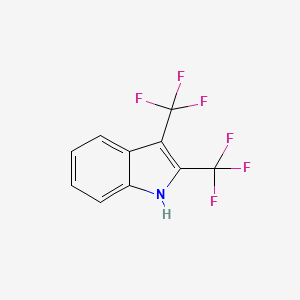
![9-[(2-Chloroethyl)(ethyl)amino]-5H-benzo[a]phenoxazin-5-one](/img/structure/B14508281.png)

![2,3,4,5-Tetrabromo-7,7,8,8-tetrafluorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14508301.png)
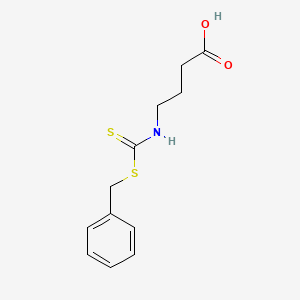
![[(1,3-Benzothiazol-3(2H)-yl)sulfanyl]methyl thiocyanate](/img/structure/B14508324.png)
